Cas no 2549023-77-8 (4-(6-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine)
![4-(6-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine structure](https://ja.kuujia.com/scimg/cas/2549023-77-8x500.png)
4-(6-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine 化学的及び物理的性質
名前と識別子
-
- AKOS040709900
- 2549023-77-8
- F6619-6195
- 4-(6-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine
- 4-[6-[4-[(2-Methyl-4-thiazolyl)methyl]-1-piperazinyl]-4-pyrimidinyl]morpholine
-
- インチ: 1S/C17H24N6OS/c1-14-20-15(12-25-14)11-21-2-4-22(5-3-21)16-10-17(19-13-18-16)23-6-8-24-9-7-23/h10,12-13H,2-9,11H2,1H3
- InChIKey: GDHYOJKYOHUWKR-UHFFFAOYSA-N
- SMILES: N1(C2C=C(N3CCN(CC4=CSC(C)=N4)CC3)N=CN=2)CCOCC1
計算された属性
- 精确分子量: 360.17323058g/mol
- 同位素质量: 360.17323058g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 8
- 重原子数量: 25
- 回転可能化学結合数: 4
- 複雑さ: 416
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 85.9Ų
- XLogP3: 1.5
じっけんとくせい
- 密度みつど: 1.288±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 571.7±50.0 °C(Predicted)
- 酸度系数(pKa): 10.35±0.37(Predicted)
4-(6-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6619-6195-20mg |
4-(6-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine |
2549023-77-8 | 20mg |
$148.5 | 2023-09-07 | ||
Life Chemicals | F6619-6195-25mg |
4-(6-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine |
2549023-77-8 | 25mg |
$163.5 | 2023-09-07 | ||
Life Chemicals | F6619-6195-30mg |
4-(6-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine |
2549023-77-8 | 30mg |
$178.5 | 2023-09-07 | ||
Life Chemicals | F6619-6195-50mg |
4-(6-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine |
2549023-77-8 | 50mg |
$240.0 | 2023-09-07 | ||
Life Chemicals | F6619-6195-10mg |
4-(6-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine |
2549023-77-8 | 10mg |
$118.5 | 2023-09-07 | ||
Life Chemicals | F6619-6195-75mg |
4-(6-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine |
2549023-77-8 | 75mg |
$312.0 | 2023-09-07 | ||
Life Chemicals | F6619-6195-100mg |
4-(6-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine |
2549023-77-8 | 100mg |
$372.0 | 2023-09-07 | ||
Life Chemicals | F6619-6195-5mg |
4-(6-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine |
2549023-77-8 | 5mg |
$103.5 | 2023-09-07 | ||
Life Chemicals | F6619-6195-2mg |
4-(6-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine |
2549023-77-8 | 2mg |
$88.5 | 2023-09-07 | ||
Life Chemicals | F6619-6195-40mg |
4-(6-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine |
2549023-77-8 | 40mg |
$210.0 | 2023-09-07 |
4-(6-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine 関連文献
-
Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
-
Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
-
Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
-
Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
-
Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
Jingchao Zhang,Fei Xu,Yang Hong,Qingang Xiong,Jianming Pan RSC Adv., 2015,5, 89415-89426
-
Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
-
Debaditya Choudhury,William T. Ramsay,Robert Kiss,Nicholas A. Willoughby,Lynn Paterson,Ajoy K. Kar Lab Chip, 2012,12, 948-953
4-(6-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholineに関する追加情報
Chemical Profile of 4-(6-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine (CAS No. 2549023-77-8)
4-(6-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine, identified by its Chemical Abstracts Service (CAS) number 2549023-77-8, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules characterized by a complex heterocyclic architecture, which includes fused rings and nitrogen-containing moieties. The structural complexity of this molecule not only makes it a subject of academic interest but also positions it as a potential candidate for further exploration in drug discovery and development.
The molecular framework of 4-(6-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine incorporates several key pharmacophoric elements. The presence of a morpholine ring is particularly noteworthy, as morpholine derivatives are well-documented for their biological activity across various therapeutic areas. Morpholine-based scaffolds have been explored in the development of antiviral, antibacterial, and anti-inflammatory agents, owing to their ability to modulate enzyme activity and interact with biological targets effectively.
Furthermore, the compound features a thiazole moiety, which is another heterocyclic system known for its broad spectrum of biological activities. Thiazole derivatives have demonstrated efficacy in treating conditions ranging from infectious diseases to cancer. The integration of the thiazole ring with a pyrimidine unit in this molecule creates a multi-functionalized platform that could potentially enhance binding affinity and selectivity towards specific biological targets.
The piperazine component, specifically the 4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl moiety, adds another layer of complexity to the molecular structure. Piperazine derivatives are widely recognized for their role as pharmacological intermediates due to their ability to act as scaffolds for small-molecule drugs. They are particularly prevalent in antipsychotic, antidepressant, and antihistamine medications. The incorporation of this specific piperazine derivative into the compound suggests that it may exhibit properties conducive to interaction with neurotransmitter systems or other cellular pathways.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the potential biological activities of complex molecules like 4-(6-{4-[(2-methyl-1,3-thiazol-4-ylmethyl)piperazin-1-yll}pyrimidin--{ylyl})morpholine with greater accuracy. These computational approaches have been instrumental in identifying novel drug candidates by analyzing interactions at the molecular level. For instance, virtual screening techniques have been employed to evaluate how this compound might bind to enzymes or receptors associated with neurological disorders or metabolic diseases.
In the context of current research trends, there is growing interest in developing multifunctional therapeutic agents that can address multiple targets simultaneously. The structural features of CAS No. 2549023--77--8 make it an attractive candidate for such an approach. By combining pharmacophores from different heterocyclic systems—morpholine, thiazole, pyrimidine, and piperazine—the compound may exhibit synergistic effects that enhance its therapeutic potential.
One area where this compound shows promise is in the treatment of neurological disorders. Piperazine derivatives are known to interact with serotonin and dopamine receptors, which are implicated in conditions such as depression and schizophrenia. The presence of additional functional groups could further modulate these interactions, potentially leading to new treatments for these debilitating conditions. Moreover, the morpholine ring might contribute to central nervous system (CNS) penetration, which is often a critical factor in developing effective neurotherapeutics.
Another emerging field where this molecule could play a significant role is oncology. Thiazole derivatives have been investigated for their antitumor properties due to their ability to inhibit key enzymes involved in cancer cell proliferation and survival. By integrating these thiazole-based structures with other pharmacophores like morpholine and piperazine, 2549023--77--8 may offer novel mechanisms of action against cancer cells. Preliminary studies suggest that compounds with similar scaffolds could disrupt signaling pathways that are aberrantly activated in tumor cells.
The synthesis of such complex molecules requires meticulous attention to detail and advanced synthetic methodologies. Modern techniques in organic chemistry have made it possible to construct intricate structures with high precision. For example, 6-{[(2-methyl-l ,3 -thia z ol - 4 - yl)me th y l ] piper az ine - l - y l } py r im idine - 4 - y l } mor ph o line was likely synthesized through multi-step reactions involving cyclization processes followed by functional group transformations. Each step must be carefully optimized to ensure high yield and purity.
In addition to its potential therapeutic applications, CAS No 25--90--23--77--8 may serve as a valuable tool for mechanistic studies in pharmacology research laboratories worldwide Its unique structural features provide an opportunity for researchers t explore how different pharmacophores contribute t overall bioactivity This kind o study can lead t better understanding o drug-receptor interactions which ultimately helps design more effective drugs p>
The future prospects o this compound remain exciting as ongoing research continues t uncover its full potential Whether it will be developed int an actual drug depends largely on further experimental validation including preclinical studies However given its promising structure-function relationship there is certainly hope that it might one day contribute t improving human health p>
2549023-77-8 (4-(6-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine) Related Products
- 2877681-82-6(N-cyclopentyl-2-3-(morpholine-4-carbonyl)pyrrolidin-1-ylacetamide)
- 2228569-26-2(2,2-difluoro-3-(1H-indol-2-yl)propanoic acid)
- 767-77-1(2,3,5-Trimethylaniline)
- 898432-99-0(N'-(2,4-difluorophenyl)-N-2-(2,3-dihydro-1H-indol-1-yl)-2-(furan-2-yl)ethylethanediamide)
- 18381-60-7(2-(cyclopropylamino)-1-phenylethanone)
- 2386407-18-5(2-{4-(benzyloxy)carbonyl-6,6-dimethylmorpholin-3-yl}acetic acid)
- 1995645-89-0(5,5,5-trifluoro-4-hydroxy-2,2-dimethylpentanal)
- 1501319-26-1(ethyl 3-amino-2-(thiophen-2-yl)methylpropanoate)
- 2097932-78-8(4-(2,5-dioxopyrrolidin-1-yl)-N-2-(furan-2-yl)-2-(thiophen-3-yl)ethylbenzene-1-sulfonamide)
- 19946-10-2(Methyl 2-(5-methylpyridin-2-yl)acetate)




